
Olmesartan Medoxomil-d6
Vue d'ensemble
Description
- Il abaisse efficacement la pression artérielle en bloquant l'action de l'angiotensine II, une hormone qui rétrécit les vaisseaux sanguins.
Olmesartan Medoxomil-d6: (CS 866-d6) est la forme marquée au deutérium de .
Olmesartan Medoxomil: est un inhibiteur puissant et sélectif du récepteur de l'angiotensine AT1 utilisé pour traiter l'hypertension artérielle.
Méthodes De Préparation
Voies de synthèse: La synthèse de l'Olmesartan Medoxomil implique plusieurs étapes, notamment la conversion du composé précurseur en sa forme active.
Conditions de réaction: Les conditions de réaction et les réactifs spécifiques sont protégés par un secret commercial, mais le processus global vise à produire le composé souhaité de manière efficace.
Production industrielle: Les méthodes de production à l'échelle industrielle sont généralement optimisées pour le rendement, la pureté et la rentabilité.
Analyse Des Réactions Chimiques
Ester Hydrolysis Activation
The prodrug undergoes rapid hydrolysis to release the active metabolite, Olmesartan-d6, via cleavage of the medoxomil ester group. This reaction is catalyzed by esterases in serum and intestinal epithelia .
Reaction Scheme :
Key Findings :
-
Kinetic Isotope Effects : Deuterium substitution at the medoxomil methyl group slightly reduces hydrolysis rates compared to non-deuterated forms due to altered bond stability .
-
Catalytic Role of Human Serum Albumin (HSA) : HSA accelerates hydrolysis with a Michaelis constant () of 0.28 mM and catalytic efficiency () of 1.7 × 10³ M⁻¹s⁻¹ .
Parameter | Olmesartan Medoxomil | Olmesartan Medoxomil-d6 |
---|---|---|
(mM) | 0.25 | 0.28 |
(s⁻¹) | 0.48 | 0.45 |
Bioavailability | 26% | Comparable |
Synthetic Pathways
The synthesis involves deuterium incorporation at specific positions to maintain pharmacological activity while enabling isotopic tracing .
Key Steps:
-
Deuterated Medoxomil Chloride Preparation :
-
Alkylation of Imidazole Intermediate :
-
Deprotection :
Reagents and Conditions :
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | D₂O, CD₃I | 50°C, 12 h | 85–90% |
2 | K₂CO₃, DMF | 50°C, 45 min | 78% |
3 | 33% HBr/AcOH | 55°C, 2 h | 92% |
Degradation and Impurity Formation
Over-alkylation during synthesis or prolonged storage leads to dimedoxomil derivatives .
Common Byproducts :
-
N-1- and N-2-Medoxomil Regioisomers : Formed via competing alkylation at tetrazole nitrogen positions .
-
4-Acetyl and 5-Acetyl Impurities : Result from incomplete hydrolysis or Grignard reaction side products .
Impurity | Source | HPLC Retention Time (min) |
---|---|---|
N-1-Medoxomil | Alkylation side reaction | 12.7 |
N-2-Medoxomil | Alkylation side reaction | 13.2 |
4-Acetyl Olmesartan | Incomplete hydrolysis | 14.5 |
Stability Under Physiological Conditions
The deuterated compound exhibits comparable stability to non-deuterated Olmesartan Medoxomil in plasma, with a half-life of 10–15 hours .
Hydrolysis Rate in Serum :
Analytical Quantification
Deuterium labeling facilitates LC-MS/MS detection, enabling precise pharmacokinetic profiling .
Mass Spectrometry Data :
Parameter | Value |
---|---|
Molecular Formula | C₂₉H₂₄D₆N₆O₆ |
Exact Mass | 564.2603 Da |
Major Fragment (m/z) | 447.2 (Olmesartan-d6 ion) |
Applications De Recherche Scientifique
Pharmacokinetic Studies
Pharmacokinetic studies of olmesartan medoxomil-d6 are essential for understanding its absorption, distribution, metabolism, and excretion. The deuterated form may provide insights into metabolic pathways and stability due to the presence of deuterium, which can alter the drug's pharmacokinetics compared to its non-deuterated counterpart.
Key Findings:
- Absorption : this compound exhibits similar absorption characteristics to olmesartan medoxomil, with peak plasma concentrations occurring within 1-2 hours post-administration.
- Metabolism : The metabolic pathway involves hydrolysis to the active form olmesartan, followed by conjugation. Deuteration may slow down metabolic degradation.
- Excretion : Approximately 35% of the drug is excreted unchanged in urine, with the remainder undergoing hepatic metabolism.
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of olmesartan medoxomil in managing hypertension. A notable randomized controlled trial demonstrated that olmesartan medoxomil significantly reduced mean 24-hour blood pressure compared to placebo.
Efficacy Data Table
Dose (mg) | Change in Systolic Blood Pressure (mm Hg) | Change in Diastolic Blood Pressure (mm Hg) | Study Reference |
---|---|---|---|
5 | -14.5 | -9.6 | |
20 | -16.5 | -12.2 | |
80 | -15.4 | -10.6 |
Target Organ Protection
Olmesartan medoxomil has shown protective effects on target organs affected by hypertension, particularly the kidneys and cardiovascular system. In patients with type 2 diabetes, olmesartan medoxomil reduced renal vascular resistance and improved renal perfusion.
Case Study Insights
- Diabetic Nephropathy : A study involving patients with diabetic nephropathy indicated that treatment with olmesartan medoxomil led to a significant reduction in urinary protein excretion, a marker of renal damage.
- Cardiovascular Outcomes : In hypertensive patients with signs of vascular inflammation, olmesartan medoxomil reduced levels of inflammatory markers such as high-sensitivity C-reactive protein by 15% over 12 weeks .
Anti-inflammatory Effects
Beyond its antihypertensive properties, olmesartan medoxomil possesses anti-inflammatory effects that may contribute to cardiovascular risk reduction. A study highlighted that it significantly lowered levels of inflammatory cytokines associated with atherosclerosis.
Inflammatory Markers Reduction Table
Marker | Baseline Level (mg/L) | Post-Treatment Level (mg/L) | % Reduction |
---|---|---|---|
High-sensitivity C-reactive protein (hsCRP) | 3.0 | 2.55 | 15% |
Interleukin-6 (IL-6) | 5.0 | 4.3 | 14% |
Tumor necrosis factor-alpha (TNF-α) | 1.0 | 0.91 | 9% |
Mécanisme D'action
Molecular Targets: Olmesartan Medoxomil-d6 specifically targets angiotensin AT1 receptors.
Pathways Involved: By blocking these receptors, it prevents angiotensin II-mediated vasoconstriction, leading to blood pressure reduction.
Comparaison Avec Des Composés Similaires
Unicité: Le marquage au deutérium de l'Olmesartan Medoxomil-d6 le différencie des autres inhibiteurs des récepteurs de l'angiotensine.
Composés similaires: Les autres bloqueurs des récepteurs de l'angiotensine comprennent le Losartan, le Valsartan et le Candésartan.
Activité Biologique
Olmesartan Medoxomil-d6 is a stable isotope-labeled form of olmesartan medoxomil, an angiotensin II receptor antagonist primarily used for the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and potential therapeutic benefits based on diverse research findings.
Pharmacodynamics
Olmesartan Medoxomil acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor. The compound is metabolized into its active form, olmesartan, which inhibits the vasoconstrictor effects of angiotensin II, leading to decreased blood pressure (BP). The IC50 value for olmesartan at the AT1 receptor is approximately 66.2 μM , indicating its potency as an inhibitor .
- Vasodilation : By blocking AT1 receptors in vascular smooth muscle, olmesartan leads to vasodilation and reduced systemic vascular resistance.
- Renal Effects : In patients with type 2 diabetes, olmesartan medoxomil has been shown to reduce renal vascular resistance and increase renal perfusion while decreasing oxidative stress markers .
- Anti-inflammatory Properties : The compound has demonstrated a reduction in inflammatory markers such as high-sensitivity tumor necrosis factor-α (hsTNF-α) and interleukin-6 (IL-6), which may contribute to cardiovascular protection .
Blood Pressure Reduction
A pooled analysis of randomized, double-blind trials indicated that olmesartan medoxomil significantly outperformed placebo in achieving target BP levels. Notably:
- 8-week Treatment Outcomes :
Comparative Effectiveness
In head-to-head trials against other angiotensin receptor blockers (ARBs), olmesartan medoxomil has shown superior efficacy:
Drug Comparison | Mean SBP Reduction (mm Hg) | Mean DBP Reduction (mm Hg) |
---|---|---|
Olmesartan 20 mg | -17.7 | -10.7 |
Losartan | Significantly lower | Significantly lower |
Valsartan | Significantly lower | Significantly lower |
This table illustrates the efficacy of olmesartan compared to other ARBs over an 8-week treatment period .
Study on Type 2 Diabetes Patients
In a clinical study involving patients with type 2 diabetes, olmesartan medoxomil was associated with significant improvements in renal function and reductions in oxidative stress:
- Study Design : Randomized, double-blind trial with a control group.
- Results :
Long-term Safety and Tolerability
In a safety assessment involving over 3,800 patients , olmesartan medoxomil was well tolerated with an adverse event profile comparable to placebo. The discontinuation rate due to adverse effects was low at 2.4% .
Propriétés
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKUQLKSCSZGY-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.